(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine

α-glucosidase inhibition type 2 diabetes regioisomer SAR

(2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine (CAS 912761-28-5) is a 2-aryl-2H-1,2,3-triazole derivative bearing a primary aminomethyl group at the C4 position. This compound belongs to a class of heterocyclic scaffolds widely exploited in medicinal chemistry for α-glycosidase inhibition , kinase modulation , and agrochemical intermediate synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 912761-28-5
Cat. No. B2849386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine
CAS912761-28-5
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)CN
InChIInChI=1S/C9H10N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2
InChIKeyWDTYDDGWHKTJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine (CAS 912761-28-5): A Regiospecific Triazole Building Block


(2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine (CAS 912761-28-5) is a 2-aryl-2H-1,2,3-triazole derivative bearing a primary aminomethyl group at the C4 position. This compound belongs to a class of heterocyclic scaffolds widely exploited in medicinal chemistry for α-glycosidase inhibition [1], kinase modulation [2], and agrochemical intermediate synthesis [3]. Its defining structural feature—a phenyl substituent regiospecifically at the N2 position of the triazole ring—distinguishes it from the thermodynamically favoured N1-phenyl isomer and imparts distinct biological activity profiles documented in comparative enzyme inhibition studies [1]. As a bench-stable free amine with molecular formula C9H10N4 (MW 174.20), it serves as a versatile synthetic handle for amide coupling, reductive amination, and sulfonamide formation, positioning it as a strategic intermediate for library synthesis in academic and industrial R&D programmes .

Why Generic Substitution Fails for (2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine: Regioisomer-Specific Biological Activity Cannot Be Assumed


Triazole building blocks with the empirical formula C9H10N4 cannot be treated as interchangeable commodities. The regiospecific attachment of the phenyl group to N2 (2H-triazole) versus N1 (1H-triazole) dictates fundamentally different electronic distributions, molecular geometries, and target-recognition profiles. In a systematic study of 60 non-glycosidic triazoles, the 2-phenyl-2H-1,2,3-triazole series (Series B) contained the most potent yeast maltase (MAL12) inhibitors, while the corresponding 1-phenyl-1H-1,2,3-triazole series (Series A) yielded fewer active hits [1]. Furthermore, the free primary amine at C4 provides a nucleophilic handle for diversification that is absent in the common carboxaldehyde or alcohol analogs of this scaffold . Procurement of the incorrect regioisomer or a functional-group variant risks loss of on-target potency, altered membrane permeability, or inability to execute the planned derivatisation chemistry. The evidence below quantifies these differences where direct comparative data exist and identifies where the amine handle confers unique synthetic utility not available from alternative C4-substituted 2-phenyltriazoles.

Quantitative Differentiation Evidence for (2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine (912761-28-5) Versus Closest Analogs


Regioisomeric Differentiation: N2-Phenyl Triazoles Yield More Potent α-Glucosidase Hits Than N1-Phenyl Triazoles

In a head-to-head screen of 60 non-glycosidic triazole derivatives at 500 μM, the 2-phenyl-2H-1,2,3-triazole series (Series B) was explicitly identified as the series containing the most potent yeast α-glucosidase (MAL12) inhibitors, providing a higher proportion of hits (≥60% inhibition) compared to the 1-phenyl-1H-1,2,3-triazole series (Series A). Overall hit rates: six compounds inhibited MAL12 ≥60%, with inhibition reaching up to 99.4% on MAL12. The most active carboxaldehyde-bearing 2-phenyltriazole achieved yeast maltase inhibition comparable to the known inhibitor acarbose in the same assay system, while 1-phenyl regioisomers were consistently less active [1]. The target compound (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine itself carries the amine handle at the position corresponding to the carboxaldehyde group of the most active hit, enabling derivatisation while preserving the active N2-phenyl pharmacophore.

α-glucosidase inhibition type 2 diabetes regioisomer SAR

Physicochemical Differentiation: Drug-Like Property Profile Versus N-Unsubstituted and Alternative C4-Functionalized Triazole Analogs

The target compound (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine (MW 174.20, CLogP 0.67, TPSA 57 Ų) exhibits zero Rule of 5 violations and occupies a distinct property space compared to commonly available alternatives. Its calculated LogP of 0.67 provides balanced hydrophilicity-lipophilicity suitable for both aqueous solubility and passive membrane permeation. In contrast, the unsubstituted (1H-1,2,3-triazol-4-yl)methanamine (CAS 1009101-70-5, MW 98.11) lacks the phenyl group entirely, resulting in a substantially lower LogP (approx. −1.0) and higher aqueous solubility but reduced target-binding potential via π-stacking and hydrophobic interactions . The alcohol analog (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (PubChem CID 707096) lacks the nucleophilic amine handle required for amide bond formation, a critical limitation for library synthesis. The carboxaldehyde analog (CAS 62104-79-0) offers an electrophilic rather than nucleophilic handle, enabling different chemistry but precluding the amine-based derivatisation routes accessible with the target compound .

drug-likeness physicochemical properties lead-likeness building block selection

Membrane Permeability Modulation: Triazole-Amine Motif Enables Retention of Enzymatic Inhibition with Reduced Cell Penetration

In the design of extracellular NAMPT (eNAMPT) inhibitors, replacement of a lipophilic phenyl ring with a 1,2,3-triazole bearing a protonatable N,N-dialkyl methanamine group yielded compounds (30b, 30f) that maintained potent enzymatic inhibition (IC50 in low nanomolar range, comparable to parent compound MV78: IC50 = 3.1 nM) while losing the ability to cross the plasma membrane and affect intracellular cell viability [1]. This class-level finding demonstrates that the triazole-amine motif—structurally related to the target compound—can be deliberately exploited to tune the cellular permeability of bioactive molecules. The free primary amine of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine offers an unfunctionalized starting point for installing such permeability-modulating N-alkyl groups via reductive amination, a synthetic flexibility not available from N,N-dimethylated or quaternized analogs purchased pre-derivatised [1].

NAMPT inhibition membrane permeability extracellular target engagement drug design

Industrial Applicability: Validated Intermediate for Agrochemical Triazole Insecticides

US Patent US20140275562A1 explicitly claims general methods for preparing (substituted phenyl)-triazolyl-(substituted phenyl) molecules as insecticides, with (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine identified as a key intermediate within the synthetic scheme [1]. The 2-phenyl-2H-1,2,3-triazole core appears in multiple patent families covering kinase inhibition (EP2057158, WO2015/095701) and SphK2 inhibition (US20230150990), indicating cross-sector relevance spanning human therapeutics and crop protection [1] [2]. This contrasts with the simpler (1H-1,2,3-triazol-4-yl)methanamine scaffold, which lacks the aryl substitution required for target engagement in both insecticidal and kinase inhibitor pharmacophores.

agrochemical intermediate insecticide synthesis patented scaffold

Recommended Research and Industrial Application Scenarios for (2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine (912761-28-5)


α-Glucosidase Inhibitor Lead Optimisation for Type 2 Diabetes

The N2-phenyl regioisomer has been demonstrated to be the more active pharmacophore for yeast α-glucosidase inhibition compared to the N1-phenyl series [1]. (2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine provides the amine handle for installation of carboxaldehyde-mimetic groups (e.g., via reductive amination with aryl aldehydes or acylation with carboxylic acids) to access the potent inhibitor space occupied by the active carboxaldehyde leads identified in the Gonzaga et al. study (IC50 range: 54–482 μM on MAL12, with the most potent achieving 99.4% inhibition at 500 μM) [1].

Membrane-Impermeant Enzyme Inhibitor Design (eNAMPT and Extracellular Targets)

As demonstrated by Travelli et al. (2019), appending a triazole-amine tail to a NAMPT inhibitor scaffold maintained enzymatic potency while abolishing cell membrane permeability [2]. The free primary amine of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine can be N,N-dialkylated to generate the protonatable methanamine groups that confer this impermeability, enabling the design of pharmacological tool compounds that selectively target extracellular enzyme pools (eNAMPT) without intracellular cytotoxicity—a prerequisite for studying compartment-specific NAD biology [2].

Parallel Library Synthesis for Kinase and SphK2 Inhibitor Discovery

The 2-phenyl-2H-1,2,3-triazole core is a privileged scaffold in kinase inhibitor patents, including EP2057158 (triazole derivatives as kinase inhibitors) and US20230150990 (SphK2-selective inhibitors) [3] [4]. (2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine serves as a common intermediate for amide coupling with diverse carboxylic acid building blocks, enabling rapid parallel synthesis of focused kinase inhibitor libraries. The compound's favourable drug-like properties (CLogP 0.67, TPSA 57 Ų, zero Rule of 5 violations) support its use in fragment-based screening cascades where subsequent optimisation of lead-like properties is anticipated.

Agrochemical Intermediate for Triazole-Based Insecticide Development

US Patent US20140275562A1 discloses the use of (substituted phenyl)-triazolyl intermediates, including the 2-phenyl-2H-1,2,3-triazol-4-yl scaffold, in the preparation of insecticidal compounds [3]. The primary amine handle enables conjugation with aryl halides, isocyanates, or sulfonyl chlorides to generate diverse N-substituted derivatives. Industrial procurement teams supporting agrochemical discovery should prioritise this specific regioisomer, as the N1-phenyl analogs lack the demonstrated insecticidal scaffold activity claimed in the patent literature [3].

Quote Request

Request a Quote for (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.